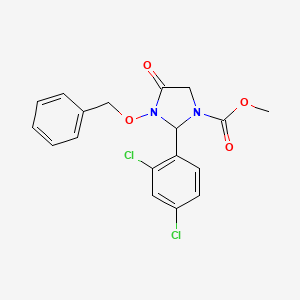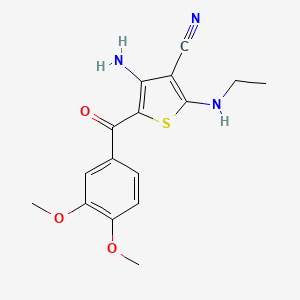![molecular formula C20H23NO2 B6034561 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6034561.png)
1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine, also known as MPPP, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has been found to have psychoactive effects and is often used as a recreational drug. However, MPPP has also been the subject of scientific research due to its potential applications in various fields.
作用机制
1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine works by increasing the levels of dopamine and serotonin in the brain. It acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter levels is believed to be responsible for the psychoactive effects of 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine.
Biochemical and Physiological Effects
1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine has been found to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, indicating its potential as a stimulant. 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects.
实验室实验的优点和局限性
1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have consistent effects across different experiments, making it a reliable tool for studying the effects of dopamine and serotonin on behavior and cognition. However, 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine also has limitations. It is a designer drug that has not been extensively studied in humans, and its long-term effects are not well understood.
未来方向
There are several future directions for research on 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine. One area of research is the development of new synthetic compounds that have similar effects to 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine but with fewer side effects. Another area of research is the study of the long-term effects of 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine on the brain and behavior. Finally, 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine could be used as a tool to study the effects of dopamine and serotonin on various diseases, such as depression and addiction.
Conclusion
In conclusion, 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine is a synthetic compound that has potential applications in various fields. It has been studied for its potential use as a treatment for depression, anxiety, and addiction. 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine works by increasing the levels of dopamine and serotonin in the brain and has been shown to have a range of biochemical and physiological effects. While 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine has several advantages for use in lab experiments, its long-term effects are not well understood, and further research is needed to fully understand its potential applications.
合成方法
1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine can be synthesized through a multi-step process that involves the condensation of 4-methoxyphenylacetic acid with phenylpropanone followed by the reduction of the resulting ketone with sodium borohydride. The final step involves the reaction of the resulting alcohol with pyrrolidine to form 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine.
科学研究应用
1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine has been the subject of scientific research due to its potential applications in various fields. It has been studied as a potential treatment for depression, anxiety, and addiction. 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine has also been investigated for its potential use as a chemical tool to study the effects of dopamine and serotonin on behavior and cognition.
属性
IUPAC Name |
3-(4-methoxyphenyl)-3-phenyl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-18-11-9-17(10-12-18)19(16-7-3-2-4-8-16)15-20(22)21-13-5-6-14-21/h2-4,7-12,19H,5-6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJOPWHIBUNHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)N2CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-ethyl-1H-1,2,4-triazol-5-yl)-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6034479.png)
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6034484.png)

![1-[4-(mesityloxy)but-2-en-1-yl]-1H-imidazole hydrochloride](/img/structure/B6034493.png)
![S-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-D-cysteine](/img/structure/B6034504.png)
![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate](/img/structure/B6034523.png)
![tert-butyl 4-[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B6034528.png)
![7-(3-methoxybenzyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6034531.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(4-isopropylbenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6034540.png)
![7-[(2-methoxypyridin-3-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6034541.png)
![1-(4-bromophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6034547.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-phenylethyl)-1-piperidinecarboxamide](/img/structure/B6034577.png)
![N-cyclopropyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6034581.png)